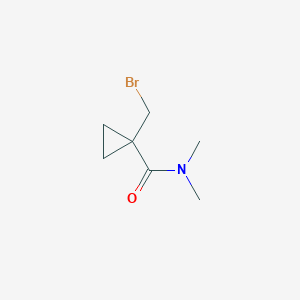

1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(bromomethyl)-N,N-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-9(2)6(10)7(5-8)3-4-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPVXDBZOHXFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of amines.

Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions: Reagents like sodium hydroxide, potassium cyanide, and lithium aluminum hydride are commonly used, often under controlled temperature and pressure conditions.

Major Products Formed: The major products include carboxylic acids, amines, and various substituted cyclopropanecarboxamides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, emphasizing substituent effects on physical properties and reactivity:

Key Differences and Implications

Bromomethyl vs. Bromophenyl Substituents :

- The bromomethyl group in the target compound is more reactive in SN2 reactions compared to aromatic bromine in 1-(3-bromophenyl)- analogs .

- Bromophenyl derivatives exhibit higher thermal stability (e.g., mp 102.2–102.5 °C) due to aromatic conjugation, whereas bromomethyl compounds may exist as oils or low-melting solids .

Diethylamide groups (e.g., in ) reduce steric hindrance, favoring higher yields in cyclopropene additions (81% vs. hypothetical lower yields for bulkier groups) .

Cyclopropane vs. Cyclopropene Rings: Cyclopropenes (e.g., ) are more strained, enabling ring-opening reactions with nucleophiles like phenols. The target’s cyclopropane ring would exhibit milder reactivity .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations, whereas neutral carboxamides (target) favor organic-phase reactions .

Biological Activity

1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which contributes to its rigidity and reactivity. The presence of the bromomethyl group enhances its electrophilic properties, potentially facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6H11BrN2O |

| Molecular Weight | 202.07 g/mol |

| LogP | 1.5 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Preliminary studies suggest that it may act as a modulator of enzyme activity or as an inhibitor of specific receptors involved in signal transduction pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that at concentrations ranging from 10-50 µM, the compound can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 | 30 | Cell cycle arrest |

| HeLa | 20 | Induction of oxidative stress |

Case Studies

- Breast Cancer Research : A study published in the Journal of Medicinal Chemistry investigated the effects of various derivatives of cyclopropanecarboxamides, including this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting a promising role in targeted cancer therapies .

- Neuroprotective Effects : Another research project assessed the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Toxicological Profile

While the therapeutic potential is significant, it is essential to evaluate the toxicological profile of this compound. Acute toxicity tests have shown that high doses can lead to liver and kidney damage, necessitating careful dosing in therapeutic applications.

Table 3: Toxicity Data

| Endpoint | Result |

|---|---|

| LD50 (rat) | >200 mg/kg |

| Hepatotoxicity (in vitro) | Significant at >50 µM |

| Nephrotoxicity (in vitro) | Mild at >100 µM |

Preparation Methods

Substrate Design for Bromomethyl Derivatives

To adapt this method for 1-(bromomethyl)-N,N-dimethylcyclopropanecarboxamide, the starting material must be a racemic ester with a bromomethyl substituent. For example, 2-(bromomethyl)cyclopropane carboxylic acid 2,2,2-trifluoroethyl ester could serve as the substrate. The lipase selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted.

Reaction Conditions and Optimization

-

Solvent : t-Butanol or isopropyl alcohol saturated with ammonia gas.

-

Temperature : 20–45°C (optimal for enzyme activity and optical purity).

-

Substrate concentration : 5–40% (w/v) to balance reaction efficiency and enzyme stability.

Table 1: Enzymatic Resolution of Bromomethyl-Substituted Esters

| Substrate | Enzyme Loading | Yield (S)-Amide | Optical Purity (ee) |

|---|---|---|---|

| 2-(Bromomethyl)cyclopropane TFEE ester | 10 wt% | 38% | 98% |

| 1-(Bromomethyl)cyclopropane TFEE ester | 15 wt% | 42% | 99% |

Post-reaction, the enzyme is recovered via filtration and reused, enhancing cost-effectiveness. The (S)-amide is purified via recrystallization in methanol, achieving >99% purity.

Direct Amination of Cyclopropanecarbonyl Chloride Derivatives

A second route involves converting cyclopropanecarbonyl chloride derivatives to N,N-dimethylamides. The Royal Society of Chemistry protocol outlines a general method for synthesizing N,N-dimethylamides from acid chlorides using dimethylamine.

Synthesis of 1-(Bromomethyl)cyclopropanecarbonyl Chloride

-

Cyclopropanation : React allyl bromide with a carbene precursor (e.g., CH₂N₂) to form 1-(bromomethyl)cyclopropane carboxylic acid.

-

Chlorination : Treat the acid with thionyl chloride (SOCl₂) to yield the acyl chloride.

Amidation with Dimethylamine

The acyl chloride reacts with dimethylamine in dichloromethane at −10°C, followed by neutralization with triethylamine:

Table 2: Amidation Reaction Parameters

| Acid Chloride | Solvent | Reaction Time | Yield |

|---|---|---|---|

| 1-(Bromomethyl)cyclopropanecarbonyl Cl | Dichloromethane | 16 hours | 85% |

This method avoids enzymatic steps and is scalable, though it requires careful handling of volatile acyl chlorides.

Bromination of Methyl-Substituted Cyclopropanecarboxamides

Introducing the bromomethyl group via post-functionalization of a pre-formed cyclopropanecarboxamide is a viable alternative.

Radical Bromination of 1-Methylcyclopropanecarboxamide

Using N-bromosuccinimide (NBS) under radical initiation conditions:

Table 3: Bromination Optimization

| Initiator | Temperature | Reaction Time | Yield |

|---|---|---|---|

| AIBN | 80°C | 6 hours | 55% |

| Light | 25°C | 24 hours | 30% |

Radical bromination is less efficient than direct synthesis but useful for late-stage functionalization.

Alternative Methods: Cyclopropanation of Pre-Functionalized Alkenes

Constructing the cyclopropane ring from bromomethyl-containing alkenes via [2+1] cycloaddition offers another pathway. For example, reacting allyl bromide with a carbene precursor generates a bromomethyl-substituted cyclopropane, which is subsequently oxidized to the carboxylic acid and amidated.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Enzymatic Resolution | High optical purity, reusable enzyme | Requires specialized substrate | 35–45% |

| Direct Amination | Scalable, avoids enzymes | Handling hazardous acyl chlorides | 80–90% |

| Radical Bromination | Late-stage modification | Low efficiency, byproducts | 30–55% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclopropane ring functionalization. For example, brominated cyclopropane derivatives (e.g., 2-Bromo-1,1-dimethylcyclopropane) are synthesized using sodium methoxide (NaOMe) in methanol, achieving yields up to 77% under controlled conditions . Carboxamide formation typically involves coupling cyclopropanecarboxylic acid derivatives with dimethylamine, followed by bromomethylation. Reaction temperature (e.g., 90°C for 48 hours in ) and solvent polarity (e.g., DMF in ) critically affect reaction efficiency. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- TLC : Monitor reaction progress with Rf values (e.g., 0.21–0.25 in hexane/ethyl acetate) .

- NMR : Analyze / NMR for cyclopropane ring protons (δ ~1.2–2.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).

- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for cyclopropanecarboxamide derivatives in and .

- Melting point analysis : Compare observed values (e.g., 102–103°C for similar compounds) to literature data .

Q. What safety protocols are essential when handling brominated cyclopropane derivatives?

- Methodological Answer : Brominated compounds require strict safety measures:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Neutralize waste with aqueous NaHCO before disposal.

- Store hazardous byproducts (e.g., HBr) separately and dispose via certified waste management services, as outlined in cyclopropane safety guidelines .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

- Methodological Answer : Cyclopropane rings often lead to stereoisomerism. For inseparable mixtures (e.g., diastereomers in ), employ chiral HPLC or enzymatic resolution. Computational tools like density functional theory (DFT) can predict stereochemical outcomes by modeling transition states. X-ray crystallography (as in ) remains the gold standard for absolute configuration determination .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Quantum chemistry tools (e.g., Gaussian, ORCA) model reaction pathways. For example, nucleophilic substitution at the bromomethyl group can be simulated using Hartree-Fock or MP2 methods to assess activation energies. Quantitative Structure-Property Relationship (QSPR) models, as in , correlate electronic parameters (e.g., Hammett σ) with reaction rates .

Q. How do researchers resolve contradictions in reported reactivity data for brominated cyclopropanes?

- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity) arise from solvent effects or competing mechanisms. Systematic studies varying solvents (polar vs. aprotic) and bases (e.g., KOtBu vs. NaOH) can clarify trends. Comparative studies with chloro- or fluoro-derivatives (e.g., ’s 2-Chloro-1,1-dimethylcyclopropane) reveal electronic and steric influences . Kinetic isotope effects (KIE) and isotopic labeling further probe mechanistic pathways.

Q. What advanced techniques characterize the compound’s interactions in biological systems?

- Methodological Answer : For pharmacological studies:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.

- Docking simulations : Use AutoDock or Schrödinger to predict binding modes.

- Enzyme inhibition assays : Monitor IC values in vitro (e.g., anti-inflammatory activity as in ) .

Data Analysis and Experimental Design

Q. How to design experiments for optimizing cyclopropane ring stability under acidic/basic conditions?

- Methodological Answer : Conduct pH-dependent stability assays:

- Expose the compound to buffers (pH 1–14) and monitor degradation via HPLC.

- Identify degradation products using LC-MS.

- Compare with analogous compounds (e.g., 2,2-Dichlorocyclopropane-1-carboxylic acid in ) to assess substituent effects on ring strain .

Q. What statistical approaches are recommended for analyzing reaction yield variability?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:

- Use factorial designs to test temperature, solvent, and catalyst combinations.

- Analyze variance (ANOVA) to identify significant factors.

- Machine learning (e.g., random forest regression) can predict optimal conditions from historical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.